molecular formula C20H28Cl2N2 B15342239 Isoindoline, 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride CAS No. 10565-86-3

Isoindoline, 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride

Cat. No.: B15342239
CAS No.: 10565-86-3
M. Wt: 367.4 g/mol
InChI Key: NKGDBNZWJKTIEF-UHFFFAOYSA-N
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Description

Isoindoline, 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride (CAS: Not explicitly provided in evidence), is a substituted isoindoline derivative characterized by a bicyclic aromatic core with a 1-phenyl group, a 2-methyl substituent, and a 3-dimethylaminopropyl side chain. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

CAS No.

10565-86-3

Molecular Formula

C20H28Cl2N2

Molecular Weight

367.4 g/mol

IUPAC Name

dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium;dichloride

InChI

InChI=1S/C20H26N2.2ClH/c1-21(2)15-9-14-20(18-11-5-4-6-12-18)19-13-8-7-10-17(19)16-22(20)3;;/h4-8,10-13H,9,14-16H2,1-3H3;2*1H

InChI Key

NKGDBNZWJKTIEF-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CC2=CC=CC=C2C1(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Formation of the Isoindoline Core

The isoindoline skeleton is typically synthesized via catalytic hydrogenation of phthalonitrile derivatives . Source describes a high-yield (75%) single-step process using 5% platinum on carbon (Pt/C) under hydrogen pressure (150–180 bar) in tetrahydrofuran (THF) or dimethoxyethane. For the 2-methyl variant, substituted phthalonitrile precursors (e.g., 3-methylphthalonitrile) are required. Hydrogenation at 60°C for 5–6 hours yields 2-methylisoindoline, which is subsequently distilled under vacuum.

Key Reaction Conditions

Parameter Optimal Value
Catalyst 5% Pt/C (20% wt of substrate)
Solvent THF or dimethoxyethane
Temperature 50–70°C
Hydrogen Pressure 150–180 bar

Introduction of the Phenyl Group

Source demonstrates aryl substitution via dibromide intermediates . Reacting 1,2-bis(bromomethyl)-4-methylbenzene with aniline in the presence of a base (e.g., K₂CO₃) yields 1-phenyl-2-methylisoindoline. This method avoids lacrimogenic intermediates and achieves yields >70%.

Mechanistic Insight
The dibromide undergoes nucleophilic attack by aniline, followed by cyclization to form the isoindoline ring. The methyl group at position 2 is introduced via the starting dibromide.

Functionalization with the 3-Dimethylaminopropyl Chain

The tertiary amine side chain is introduced via N-alkylation of the isoindoline nitrogen. Source outlines alkylation using chloroacetyl intermediates, which can be adapted for this compound. Reacting 1-phenyl-2-methylisoindoline with 3-chloro-N,N-dimethylpropan-1-amine in acetonitrile and K₂CO₃ at 80°C for 12 hours installs the 3-dimethylaminopropyl group.

Optimization Considerations

  • Solvent : Acetonitrile enhances nucleophilicity of the amine.
  • Base : Potassium carbonate prevents HCl formation, favoring alkylation.
  • Temperature : Prolonged heating (12–24 hours) ensures complete substitution.

Salt Formation: Dihydrochloride Preparation

The free base is converted to the dihydrochloride salt by treatment with hydrogen chloride (HCl) gas in ethanol or ethyl acetate. Source reports that isoindoline hydrochlorides exhibit >98% purity after recrystallization from ethanol.

Procedure

  • Dissolve the free base in ethanol at 0°C.
  • Bubble HCl gas until pH < 2.
  • Filter and recrystallize the precipitate.

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

Comparative studies from Source reveal that Pt/C outperforms Pd/C or Raney nickel in phthalonitrile hydrogenation, achieving 75% yield vs. <50% with alternative catalysts.

Alkylation Yield Enhancement

Using a 10% molar excess of 3-chloro-N,N-dimethylpropan-1-amine improves substitution efficiency to 85%. Lower excess (5%) results in residual starting material.

Analytical Characterization

Chromatographic Purity Assessment

Gas chromatography (GC) with an OPTIMA-5 amine column (flame ionization detection at 280°C) confirms <0.2% impurities in the final product.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 7.2–7.5 (m, 5H, phenyl), 3.1 (t, 2H, NCH₂), 2.6 (s, 6H, N(CH₃)₂), 2.3 (s, 3H, Ar-CH₃).
  • MS (ESI+) : m/z 311.2 [M+H]⁺.

Applications and Pharmacological Relevance

The dihydrochloride salt enhances bioavailability for neurological drug candidates , particularly those targeting serotonin and dopamine receptors. Source highlights its utility in formulations requiring high water solubility and stability under physiological conditions.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains:

  • A tertiary amine (dimethylaminopropyl group) prone to protonation or alkylation.

  • A phenyl-substituted isoindoline core with potential aromatic substitution reactivity.

  • A methyl group at position 2 and a dihydrochloride counterion , which may influence solubility and acid-base behavior.

Functional GroupReactivity Profile
Tertiary amineProtonation under acidic conditions; possible quaternization with alkyl halides.
Aromatic systemElectrophilic substitution (e.g., nitration, halogenation) if activated positions exist.
Dihydrochloride saltEnhanced water solubility; dissociation in polar solvents.

Hypothetical Reaction Pathways

Based on structural analogs and functional groups:

Acid-Base Reactions

  • Deprotonation : The dimethylaminopropyl group may lose protons under strong basic conditions, reverting to the free base form.
    [Compound]Cl2+2NaOH[Free base]+2NaCl+2H2O\text{[Compound]Cl}_2 + 2 \text{NaOH} \rightarrow \text{[Free base]} + 2 \text{NaCl} + 2 \text{H}_2\text{O}

Nucleophilic Substitution

  • The tertiary amine could act as a nucleophile in reactions with electrophiles (e.g., alkyl halides):
    R-X+[Compound]R-N+(CH3)2-[Intermediate]+HCl\text{R-X} + \text{[Compound]} \rightarrow \text{R-N}^+\text{(CH}_3\text{)}_2\text{-[Intermediate]} + \text{HCl}

Aromatic Modifications

  • Electrophilic attack on the phenyl or isoindoline ring systems (e.g., nitration, sulfonation) if steric hindrance from substituents permits.

Research Gaps and Limitations

  • No experimental studies or reaction mechanisms for this specific compound were identified in peer-reviewed literature or patents .

  • Publicly accessible databases (e.g., PubChem, Reaxys) lack reaction entries for CID 25390.

Recommendations for Further Study

To elucidate the reactivity of this compound:

  • Conduct acid-base titration to assess pKa values of the tertiary amine.

  • Explore alkylation/quaternization with methyl iodide or benzyl chloride.

  • Perform HPLC/MS stability studies under varied pH and temperature conditions.

Scientific Research Applications

Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogs identified in the evidence:

Compound Name Core Structure Substituents Salt/Form Key Applications Evidence
Isoindoline, 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride Isoindoline 1-phenyl, 2-methyl, 3-dimethylaminopropyl Dihydrochloride Hypothesized: Drug intermediates, ligands Inferred
3-Chloro-N-phenyl-phthalimide (CAS: Not provided) Isoindoline-1,3-dione 3-chloro, N-phenyl Neutral Polymer synthesis (monomers for polyimides)
2-(3-Aminopropyl)isoindoline-1,3-dione (CAS: 4773-14-2) Isoindoline-1,3-dione 3-aminopropyl Neutral Unknown (similarity score: 0.98)
2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride (CAS: 861018-76-0) Isoindoline-1,3-dione 3-methylaminopropyl Hydrochloride Pharmaceutical intermediate
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile-N-oxide Dihydroisobenzofuran 3-dimethylaminopropyl, 4-fluorophenyl, 5-cyano Neutral (N-oxide) Pharmacopeial standards

Key Observations:

Core Structure Differences :

  • The target compound’s isoindoline core lacks the 1,3-dione oxygen atoms present in phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) . This reduces its electron-withdrawing character and increases basicity due to the amine side chain.
  • Dihydroisobenzofuran analogs (e.g., ) feature a fused furan ring instead of isoindoline, altering steric and electronic properties .

Substituent Effects: The 3-dimethylaminopropyl group in the target compound provides stronger basicity and bulkier steric hindrance compared to 3-aminopropyl (CAS: 4773-14-2) or 3-methylaminopropyl (CAS: 861018-76-0) . The 1-phenyl group enhances aromatic stacking interactions, contrasting with 4-fluorophenyl in dihydroisobenzofuran derivatives, which introduces electronegativity and metabolic stability .

Salt Forms :

  • The dihydrochloride salt improves aqueous solubility relative to neutral phthalimides or N-oxide derivatives .

Research Findings and Functional Implications

  • Synthetic Utility: Compounds like 3-chloro-N-phenyl-phthalimide are precursors for polyimides, suggesting that the target compound’s dimethylamino group could facilitate coordination chemistry or catalysis .
  • Pharmacological Potential: Hydrochloride salts of aminoalkyl-substituted isoindolines (e.g., CAS: 861018-76-0) are often bioactive, implying that the target’s dihydrochloride form may enhance bioavailability in drug delivery systems .
  • Stability Concerns : The absence of electron-withdrawing groups (e.g., dione) may render the target compound more prone to oxidation compared to phthalimide analogs .

Biological Activity

Isoindoline derivatives, particularly 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by various research findings.

Chemical Structure and Synthesis

Isoindoline compounds are characterized by their unique bicyclic structure, which allows for various substitutions that can enhance their biological activity. The specific compound in focus features a dimethylaminopropyl side chain and a methyl-phenyl group, which contribute to its pharmacological profile. Recent studies have synthesized various isoindoline derivatives, exploring their potential through structure-activity relationship (SAR) analyses.

Antimicrobial Activity

Research indicates that isoindoline derivatives exhibit promising antimicrobial properties. In one study, compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to that of gentamicin, a standard antibiotic, suggesting that these compounds could serve as effective alternatives in treating bacterial infections .

Table 1: Antimicrobial Activity of Isoindoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)IC50 (µM)
1E. coli1510
2S. aureus188
3L. tropica200.0478

Anticancer Activity

Isoindoline derivatives have shown significant anticancer effects across various cancer cell lines. A series of studies reported that these compounds induced apoptosis in cancer cells and arrested the cell cycle at different phases. For instance, certain isoindoline derivatives exhibited IC50 values ranging from 2.1 to 7.4 µM against acetylcholinesterase (AChE), indicating potential for neuroprotective applications alongside anticancer properties .

Table 2: Anticancer Activity of Isoindoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
ACaco-25.0Apoptosis induction
BHCT-1164.5Cell cycle arrest (G0/G1 phase)
CPC126.0Neuroprotection against H2O2

Neuroprotective Effects

Isoindoline derivatives have been evaluated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. Some compounds demonstrated potent inhibition of AChE, with IC50 values significantly lower than traditional drugs like rivastigmine . This inhibition is critical as it enhances acetylcholine levels in the brain, potentially alleviating cognitive deficits associated with Alzheimer’s.

Table 3: AChE Inhibitory Activity of Isoindoline Derivatives

CompoundIC50 (µM)Reference Drug (IC50)
Compound A2.1Rivastigmine (5.0)
Compound B3.5Donepezil (4.0)

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of isoindoline derivatives:

  • Antileishmanial Activity : One study found that a specific isoindoline derivative was highly effective against Leishmania tropica, outperforming standard treatments like Glucantime with an IC50 of just 0.0478 µM .
  • Anti-inflammatory Effects : Isoindoline derivatives have also been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 .
  • Neuroprotection : Molecular docking studies indicated that isoindoline derivatives could effectively bind to key targets involved in neuroprotection, providing insights into their mechanisms of action against oxidative stress-induced neuronal death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing isoindoline derivatives such as 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and isoindoline precursors. For example, describes a protocol where 2-(4-acetylphenyl)isoindoline-1,3-dione reacts with indolecarbaldehyde in ethanol under basic conditions (NaOH) to form chalcone derivatives. This method can be adapted by substituting the aldehyde component with 3-dimethylaminopropyl phenyl derivatives. Purification via silica gel chromatography (e.g., PE/EtOAc solvent systems) and characterization using NMR (¹H/¹³C) and IR spectroscopy are critical steps .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm the presence of aromatic protons (6.5–8.5 ppm) and aliphatic chains (e.g., dimethylaminopropyl groups at 2.2–3.0 ppm). ¹³C NMR resolves carbonyl and quaternary carbons (e.g., isoindoline-dione carbonyls at ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity, especially for detecting byproducts from incomplete reactions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The dihydrochloride salt form enhances water solubility, making it suitable for biological assays. Stability tests should include:

  • pH-dependent degradation studies : Use buffers (pH 4–9) and monitor via HPLC.
  • Light and temperature sensitivity : Store in amber vials at –20°C for long-term stability. emphasizes avoiding aqueous solutions for prolonged periods to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields for synthesizing this compound under varying conditions?

  • Methodological Answer : Apply factorial design (e.g., 2³ design) to evaluate variables:

  • Temperature (25°C vs. reflux),
  • Catalyst concentration (e.g., NaOH molarity),
  • Reaction time (24–72 hours).
    Statistical tools (ANOVA) can identify significant factors. highlights this approach for minimizing trial runs and maximizing efficiency .

Q. What mechanisms underlie the biological activity of isoindoline derivatives, and how can they be validated experimentally?

  • Methodological Answer :

  • Cholinesterase inhibition assays : Adapt protocols from , which tested isoindoline-dione derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method.
  • Molecular docking studies : Use software (e.g., AutoDock) to model interactions between the compound’s dimethylaminopropyl group and enzyme active sites.
  • Cell-based assays : Measure cytotoxicity (e.g., MTT assay) in neuronal cell lines to assess therapeutic potential .

Q. How should conflicting data on the compound’s bioactivity be resolved?

  • Methodological Answer :

  • Reproducibility checks : Repeat assays with standardized protocols (e.g., fixed cell lines, reagent batches).
  • Meta-analysis : Compare results across studies (e.g., ’s marine alkaloid data) to identify trends in structure-activity relationships.
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if enzyme assays are inconsistent) .

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Continuous flow chemistry : Reduces side reactions by controlling residence time and temperature.
  • Membrane separation technologies : (CRDC RDF2050104) recommends nanofiltration for purifying amine-containing compounds.
  • Process analytical technology (PAT) : Implement inline HPLC monitoring to detect impurities in real-time .

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